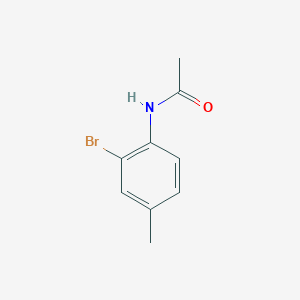

N-(2-Bromo-4-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8063. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDGTWKIIUEVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060636 | |

| Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-83-5 | |

| Record name | N-(2-Bromo-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromo-4-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Bromo-4-methylphenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Bromo-4-methylphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7X4GFM5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Bromo-4-methylphenyl)acetamide from 2-bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Bromo-4-methylphenyl)acetamide, a key intermediate in various pharmaceutical and chemical research applications. The document details the chemical properties of the reactant and product, a step-by-step experimental protocol for the acetylation reaction, and a visual representation of the synthesis workflow.

Compound Data and Properties

A successful synthesis begins with a thorough understanding of the physical and chemical properties of the materials involved. The following table summarizes key quantitative data for the starting material, 2-bromo-4-methylaniline, and the final product, this compound.

| Property | 2-bromo-4-methylaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₈BrN | C₉H₁₀BrNO |

| Molecular Weight | 186.05 g/mol | 228.09 g/mol |

| CAS Number | 583-68-6 | 614-83-5 |

| Appearance | Colorless to brown liquid | Off-white to white solid |

| Melting Point | 14-16 °C | Not specified in search results |

| Boiling Point | 240 °C | Not specified in search results |

| Density | 1.5 g/mL at 25 °C | Not specified in search results |

Synthesis Workflow

The synthesis of this compound from 2-bromo-4-methylaniline is achieved through an N-acetylation reaction. This process involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the primary amine. The workflow for this chemical transformation is depicted below.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-bromo-4-methylaniline. The protocol is based on established procedures for the acetylation of aromatic amines.

Materials:

-

2-bromo-4-methylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water (distilled or deionized)

-

Ethanol (for recrystallization)

-

Sodium bicarbonate (saturated solution)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

Vacuum flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a minimal amount of glacial acetic acid. If performing the reaction neat, omit the solvent.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 100-120 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. This will precipitate the crude this compound.

-

Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases. This step is crucial to remove any unreacted acetic acid and the acetic acid byproduct.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual salts and impurities.

-

Purification: Purify the crude product by recrystallization.[1] A common solvent for recrystallization of acetanilides is aqueous ethanol.[1] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Yield:

While the exact yield can vary depending on the scale and specific reaction conditions, typical yields for the acetylation of anilines are often in the range of 80-95%.

Safety Precautions:

-

2-bromo-4-methylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive. Handle with care.

-

The reaction is exothermic; therefore, controlled addition of reagents is necessary.

References

An In-depth Technical Guide to the Chemical Properties of N-(2-Bromo-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromo-4-methylphenyl)acetamide is an aromatic amide that holds interest within the fields of medicinal chemistry and organic synthesis. Its structure, featuring a substituted phenyl ring with bromine and methyl groups, as well as an acetamide moiety, provides a scaffold for the development of novel compounds with potential biological activities. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, serving as a vital resource for professionals engaged in chemical research and drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |

| Molecular Weight | 228.09 g/mol | PubChem[1] |

| CAS Number | 614-83-5 | ChemSynthesis[2], Pharmaffiliates[3] |

| Melting Point | 117-121 °C | ChemSynthesis[2], ChemicalBook[4] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2'-Bromo-4'-methylacetanilide | ChemicalBook[4], Pharmaffiliates[3] |

| Acetamide, N-(2-bromo-4-methylphenyl)- | PubChem[1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the available data.

| Spectroscopic Data | Details |

| ¹H NMR | A ¹H NMR spectrum for 2'-Bromo-4'-methylacetanilide shows characteristic peaks corresponding to the aromatic protons, the methyl group protons, and the acetamide protons. The chemical shifts (δ) are assigned as follows: 8.12 ppm (singlet, 1H, NH), 7.53 ppm (doublet, 1H, Ar-H), 7.34 ppm (doublet, 1H, Ar-H), 7.10 ppm (doublet, 1H, Ar-H), 2.28 ppm (singlet, 3H, Ar-CH₃), and 2.20 ppm (singlet, 3H, COCH₃).[5] |

| ¹³C NMR | The ¹³C NMR spectrum of the isomeric compound N-(4-bromo-2-methylphenyl)acetamide shows distinct signals for the aromatic carbons, the methyl carbon, and the carbonyl and methyl carbons of the acetamide group. While specific data for the target compound is not detailed, analogous shifts are expected. |

| Infrared (IR) Spectroscopy | The IR spectrum of related acetanilides exhibits characteristic absorption bands. For p-bromoacetanilide, these include N-H stretching around 3300 cm⁻¹, C-H stretching between 2850-2950 cm⁻¹, a strong C=O stretching (amide I) at approximately 1680 cm⁻¹, and N-H bending (amide II) around 1540 cm⁻¹. A C-Br stretching vibration is observed at a lower frequency, around 520 cm⁻¹.[6] |

| Mass Spectrometry | The mass spectrum of the isomeric N-(2-bromophenyl)acetamide shows a molecular ion peak corresponding to its molecular weight.[7] For this compound, the molecular ion peaks would be expected at m/z 227 and 229 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Experimental Protocols

The synthesis of this compound can be achieved through the acylation of 2-bromo-4-methylaniline. The following is a detailed experimental protocol based on general methods for the synthesis of acetanilides.

Synthesis of this compound

Materials:

-

2-Bromo-4-methylaniline

-

Acetyl chloride or Acetic anhydride

-

Pyridine or a suitable base

-

Dichloromethane or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-methylaniline in anhydrous dichloromethane under an inert atmosphere.

-

Add a stoichiometric equivalent of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a slight excess of acetyl chloride or acetic anhydride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a crystalline solid.

Synthetic Workflow

The logical relationship of the synthesis process is illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Biological Activity

While specific studies on the biological activity of this compound are not extensively reported in the literature, related bromo- and acetamide-containing aromatic compounds have been investigated for a range of bioactivities. For instance, various N-phenylacetamide derivatives have been explored for their potential as antimicrobial and anticancer agents.[8] The presence of the bromoacetamide moiety suggests potential as a covalent inhibitor of enzymes. Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of this compound. The presented data and protocols offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The structural features of this compound suggest it may be a useful intermediate for the development of new chemical entities with potential biological significance, warranting further investigation into its pharmacological properties.

References

- 1. Acetamide, N-(2-bromo-4-methylphenyl)- | C9H10BrNO | CID 69200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2'-BROMO-4'-METHYLACETANILIDE CAS#: 614-83-5 [m.chemicalbook.com]

- 5. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR spectrum [chemicalbook.com]

- 6. sajaipuriacollege.ac.in [sajaipuriacollege.ac.in]

- 7. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]

- 8. irejournals.com [irejournals.com]

An In-depth Technical Guide to the Structure Elucidation of N-(2-Bromo-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-(2-Bromo-4-methylphenyl)acetamide, a key chemical intermediate. This document details the spectroscopic data, experimental protocols for its synthesis and characterization, and visual workflows to aid in understanding the logical processes involved in its structural determination.

Chemical Structure and Properties

This compound is an aromatic amide with the chemical formula C₉H₁₀BrNO.[1][2][3] Its structure consists of an acetamide group attached to a 2-bromo-4-methylphenyl ring. The precise arrangement of these functional groups is confirmed through the spectroscopic methods detailed in this guide.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 614-83-5 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 117-121 °C |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the number and chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.12 | Singlet | 1H | NH (Amide) |

| 7.53 | Doublet | 1H | Ar-H |

| 7.34 | Doublet | 1H | Ar-H |

| 7.10 | Doublet | 1H | Ar-H |

| 2.28 | Singlet | 3H | Ar-CH₃ (Methyl on ring) |

| 2.20 | Singlet | 3H | COCH₃ (Acetyl methyl) |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [5]

| Chemical Shift (δ) ppm | Assignment |

| 168.25 | C=O (Amide carbonyl) |

| 135.38 | Ar-C |

| 133.20 | Ar-C |

| 132.45 | Ar-C |

| 128.89 | Ar-C |

| 122.34 | Ar-C |

| 113.62 | Ar-C-Br |

| 24.56 | Ar-CH₃ |

| 20.49 | COCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250-3300 | Strong, Sharp | N-H Stretch (Amide) |

| 3000-3100 | Medium | C-H Stretch (Aromatic) |

| 2850-2950 | Medium | C-H Stretch (Aliphatic) |

| 1660-1680 | Strong | C=O Stretch (Amide I) |

| 1520-1550 | Strong | N-H Bend (Amide II) |

| 1450-1500 | Medium | C=C Stretch (Aromatic) |

| 1000-1100 | Medium | C-N Stretch |

| 550-650 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 227/229 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 185/187 | [M - COCH₂]⁺ |

| 144 | [M - Br]⁺ |

| 106 | [M - Br - COCH₂]⁺ |

| 43 | [COCH₃]⁺ (Base peak) |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the N-acetylation of 2-bromo-4-methylaniline.

Materials:

-

2-bromo-4-methylaniline

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (as a solvent)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-methylaniline (1 equivalent) in dichloromethane.

-

Add a base such as pyridine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water or hexane/ethyl acetate mixture to yield this compound as a solid.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain ¹H and ¹³C spectra using standard pulse sequences.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate from a solution.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) mass spectrometer.

-

Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Visualizations

The following diagrams illustrate the key workflows and molecular structure involved in the study of this compound.

Figure 1: Experimental workflow for the synthesis of this compound.

Figure 2: Logical workflow for the structure elucidation of the target compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Acetamide,N-(2-bromo-4-methylphenyl)- | CAS#:614-83-5 | Chemsrc [chemsrc.com]

- 3. 2'-Bromo-4'-methylacetanilide, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 13C NMR spectrum [chemicalbook.com]

Spectroscopic Data of N-(2-Bromo-4-methylphenyl)acetamide: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for N-(2-Bromo-4-methylphenyl)acetamide. Due to the limited availability of comprehensive public data for this compound, this report primarily presents data for the closely related isomer, N-(4-Bromo-2-methylphenyl)acetamide , sourced from the PubChem database (CID 222277)[1]. This information is intended to serve as a valuable reference for researchers working with related molecular structures.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(4-Bromo-2-methylphenyl)acetamide.

Table 1: ¹H NMR Spectral Data of N-(4-Bromo-2-methylphenyl)acetamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a tabulated format in the search results. |

Table 2: ¹³C NMR Spectral Data of N-(4-Bromo-2-methylphenyl)acetamide

| Chemical Shift (ppm) | Assignment |

| Data not available in a tabulated format in the search results. |

Note: PubChem indicates the availability of a ¹³C NMR spectrum, but the search results do not contain a readily accessible table of chemical shifts.

Table 3: IR Spectral Data of N-(4-Bromo-2-methylphenyl)acetamide

| Wavenumber (cm⁻¹) | Interpretation |

| Vapor phase IR spectrum is mentioned in PubChem, but specific peak data is not provided in the search results. |

Table 4: Mass Spectrometry Data of N-(4-Bromo-2-methylphenyl)acetamide[1]

| m/z | Interpretation |

| 187 | [M+2]⁺ isotopic peak due to ⁸¹Br |

| 185 | [M]⁺ molecular ion peak due to ⁷⁹Br |

| 106 | Fragment ion |

| 105 | Fragment ion |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory techniques for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for example, a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of the solid sample can be obtained using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification, and then ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound such as this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

Navigating the Solubility Landscape of N-(2-Bromo-4-methylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the solubility characteristics of N-(2-Bromo-4-methylphenyl)acetamide, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide provides a comprehensive framework for determining its solubility. This includes a detailed experimental protocol adapted from established methods for analogous compounds, alongside a qualitative analysis based on a structurally similar molecule.

Understanding Solubility: A Qualitative Perspective

Quantitative Analysis: An Adapted Experimental Protocol

To address the absence of concrete solubility data, a robust experimental protocol for its determination is essential. The following gravimetric method, adapted from established procedures for determining the solubility of acetanilide, provides a reliable approach.[2]

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the solubility of this compound in various organic solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Thermostatic water bath

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Calibrated digital thermometer (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Solvent Preparation: Prepare a known mass of the selected organic solvent in the isothermal jacketed glass vessel.

-

Temperature Control: Place the vessel in the thermostatic water bath and allow the solvent to reach the desired temperature. Maintain this temperature with an accuracy of ±0.1 K.

-

Saturation: Add an excess amount of this compound to the solvent to create a saturated solution. Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically several hours).

-

Equilibration: Allow the solution to settle for at least 2 hours to ensure any undissolved solid precipitates.

-

Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed syringe fitted with a filter to avoid transferring any solid particles.

-

Solute Determination: Transfer the collected sample into a pre-weighed container. Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

S = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the dried this compound.

-

m_solvent is the mass of the solvent in the collected sample (initial mass of the sample minus the mass of the solute).

-

-

Data Collection: Repeat the experiment at various temperatures to determine the temperature dependence of solubility.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps of the gravimetric solubility determination method.

Caption: Experimental workflow for gravimetric solubility determination.

This technical guide provides a foundational understanding and a practical framework for researchers and professionals working with this compound. While direct solubility data remains elusive, the provided qualitative insights and a detailed, adaptable experimental protocol empower scientific and development endeavors to proceed with a robust and informed approach.

References

N-(2-Bromo-4-methylphenyl)acetamide molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental molecular properties of N-(2-Bromo-4-methylphenyl)acetamide, a compound of interest in various research and development applications. The primary objective is to present the molecular formula and weight in a clear, structured format for easy reference.

Core Molecular Data

The essential properties of this compound have been determined and are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C9H10BrNO | [1][2] |

| Molecular Weight | 228.09 g/mol | [1][2] |

| Synonyms | 2'-Bromo-4'-methylacetanilide, Acetamide, N-(2-bromo-4-methylphenyl)- | [1][2] |

| CAS Number | 614-83-5 | [1][2] |

Note on Isomers: It is important for researchers to distinguish this compound from its isomers, such as 2-Bromo-N-(4-methylphenyl)acetamide and N-(4-Bromo-2-methylphenyl)acetamide. While these isomers share the same molecular formula and weight, their structural differences lead to distinct physical, chemical, and biological properties[3][4]. Always verify the specific isomer using its unique CAS number.

The information presented in this data sheet is based on established chemical databases. Further in-depth analysis, including experimental protocols for specific applications or pathway analyses, would require a context of the compound's use in a particular biological or chemical system. Such detailed guides are beyond the scope of this fundamental data sheet.

References

- 1. Acetamide, N-(2-bromo-4-methylphenyl)- | C9H10BrNO | CID 69200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 222277 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of N-(2-Bromo-4-methylphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Bromo-4-methylphenyl)acetamide, with a CAS Number of 614-83-5, is a chemical intermediate.[1][2][3] This technical guide provides a detailed overview of its physical appearance and melting point, outlines the standard experimental protocols for their determination, and presents this information in a structured format for scientific and research applications.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in further synthetic applications.

| Property | Value | Source |

| Chemical Name | This compound | [1][3] |

| Synonyms | 2'-Bromo-4'-methylacetanilide | [2][3] |

| CAS Number | 614-83-5 | [1][2][3] |

| Molecular Formula | C9H10BrNO | [1][2] |

| Molecular Weight | 228.09 g/mol | [2][3] |

| Physical Appearance | White to light yellow to light red powder or crystals | [2] |

| Melting Point | 118-121 °C | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical appearance and melting point of a solid organic compound like this compound.

Determination of Physical Appearance

The physical appearance is determined through qualitative visual inspection under controlled laboratory conditions.

Objective: To qualitatively describe the physical state (e.g., powder, crystals) and color of the substance at ambient temperature.

Apparatus:

-

Spatula

-

White, non-reflective watch glass or weighing paper

-

Proper laboratory lighting (full-spectrum light source)

Procedure:

-

Place a small, representative sample (approximately 10-20 mg) of the substance onto a clean, dry watch glass or a piece of white weighing paper.

-

Spread the sample thinly with a clean spatula to observe the individual particles.

-

Observe the sample against the white background under bright, neutral laboratory lighting.

-

Record the physical form of the sample, noting whether it is crystalline, amorphous, or a powder. If crystalline, the general shape of the crystals can be noted.

-

Record the color of the sample. For non-uniform samples, note the range of colors present.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. This method identifies the temperature range over which the solid-to-liquid phase transition occurs.

Objective: To determine the temperature range from the initial appearance of liquid (onset of melting) to the complete liquefaction of the sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample consists of large crystals)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind any large crystals using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, rapidly heat the block to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is critical for an accurate reading.

-

-

Observation:

-

Observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating and observing. Record the temperature (T2) at which the last solid particle melts and the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2 (e.g., 118-121 °C).

Visualized Experimental Workflow

The logical flow for the characterization of the physical properties of this compound is depicted in the following diagram.

References

Safety and handling precautions for N-(2-Bromo-4-methylphenyl)acetamide.

An In-depth Technical Guide to the Safety and Handling of N-(2-Bromo-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 614-83-5), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid, crystalline substance.[1] Key physical and chemical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [2][3] |

| Molecular Weight | 228.09 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not consistently reported | |

| Solubility | Insoluble in water | [1] |

| Storage Temperature | 2-8°C, protected from light | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[3][4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Signal Word: Warning[3]

Toxicological Information

| Toxicity Endpoint | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

Handling and Storage Precautions

Safe handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this chemical.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and long-sleeved clothing. |

| Respiratory Protection | Not required under normal use with adequate ventilation. For large quantities or in case of dust formation, use a NIOSH/MSHA approved respirator. |

Safe Handling Practices

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[5]

-

Keep away from incompatible materials such as oxidizing agents.[5]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light.[1]

-

Recommended storage at 2-8°C.[2]

Emergency Procedures

Immediate and appropriate response is critical in case of accidental exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[5] |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of an N-aryl acetamide, which can be adapted for this compound. This protocol is based on the synthesis of a similar compound and should be optimized for specific laboratory conditions.[6]

Materials:

-

2-Bromo-4-methylaniline

-

Acetyl bromide or Acetic anhydride

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Pyridine or Triethylamine)

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4-methylaniline in an anhydrous solvent under an inert atmosphere (e.g., nitrogen). Add a base to the solution. Cool the mixture in an ice bath (0-5°C).

-

Addition of Acetylating Agent: Slowly add a solution of acetyl bromide or acetic anhydride in the same anhydrous solvent to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature between 0 and 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[6]

Visualizations

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

Representative Synthesis Workflow

This diagram illustrates the key stages of the representative synthesis protocol.

Caption: Representative Synthesis Workflow for this compound.

References

- 1. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Acetamide, N-(2-bromo-4-methylphenyl)- | C9H10BrNO | CID 69200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide - Chemdiv [chemdiv.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to N-(2-Bromo-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2-Bromo-4-methylphenyl)acetamide, a key chemical intermediate. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The official IUPAC name for this compound is This compound [1][2]. It is also commonly known by synonyms such as 2'-Bromo-4'-methylacetanilide[1][2].

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 614-83-5 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO | [1][2] |

| Molecular Weight | 228.09 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C)Br | [1] |

| InChI Key | UUDGTWKIIUEVJD-UHFFFAOYSA-N | [1] |

Synthesis Protocol

This compound is typically synthesized via the acylation of 2-bromo-4-methylaniline. The following protocol is a representative method derived from standard organic synthesis procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger. Cool the mixture to 0-5 °C in an ice bath.

-

Acylation: Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), dropwise to the cooled solution while maintaining vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Sequentially wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Applications in Research and Drug Development

While specific biological activities of this compound itself are not extensively documented, its structure represents a valuable scaffold and intermediate in medicinal chemistry. Acetamide derivatives are integral to many pharmaceuticals, and the bromo-methylphenyl moiety allows for further functionalization, making it a versatile building block for creating libraries of novel compounds for drug discovery.

Related acetamide compounds have shown significant potential in various therapeutic areas:

| Compound Class / Derivative | Potential Application | Reference |

| N-(2-Bromo-4-nitrophenyl)acetamide | Synthesis of anticancer drug analogs | [3] |

| Thiazolyl-chloroacetamide Derivatives | Antimicrobial and antiproliferative agents | [4] |

| N-phenylacetamide Derivatives | Antibacterial activity | [5] |

| N-(4-Bromo-3-methylphenyl)pyrazine-carboxamides | Antibacterial against XDR S. typhi | [6] |

| Acetamide-Sulfonamide Scaffolds | Antiurease activity | [7] |

The presence of the bromine atom on the phenyl ring is particularly strategic, as it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of more complex molecular architectures with potential biological activity.

Safety and Handling

Based on GHS classifications for this compound, the compound is known to cause skin and serious eye irritation[1].

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].

-

Precautionary Measures: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a well-defined chemical compound with significant utility as a synthetic intermediate. Its straightforward synthesis and the reactive handles within its structure make it a valuable precursor for the development of diverse molecular libraries. For researchers in drug discovery, particularly in the areas of oncology and infectious diseases, this compound serves as a critical building block for creating novel therapeutic candidates. Proper handling and adherence to safety protocols are essential when working with this reagent.

References

- 1. Acetamide, N-(2-bromo-4-methylphenyl)- | C9H10BrNO | CID 69200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. irejournals.com [irejournals.com]

- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: N-(2-Bromo-4-methylphenyl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromo-4-methylphenyl)acetamide is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic structures with significant therapeutic potential. Its utility stems from the presence of a reactive bromine atom, which allows for various cross-coupling reactions to introduce molecular diversity, and an acetamide group that can be involved in hydrogen bonding or serve as a scaffold for further chemical modifications. This document provides detailed application notes on its use in the development of kinase inhibitors and other bioactive molecules, along with comprehensive experimental protocols for its derivatization and biological evaluation.

Application Notes

Intermediate for the Synthesis of TrkA Kinase Inhibitors

This compound serves as a crucial precursor for the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors. TrkA is a high-affinity receptor for Nerve Growth Factor (NGF) and is implicated in the signaling pathways of pain, inflammation, and the proliferation of certain cancers.[1][2][3] By inhibiting TrkA, it is possible to modulate these pathological processes. The bromo-substituent on the phenyl ring of this compound is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various aryl or heteroaryl moieties. These moieties can be designed to interact with key residues in the ATP-binding pocket of the TrkA kinase, leading to potent and selective inhibition.

Scaffold for Anticancer and Anti-inflammatory Agents

The acetamide scaffold is a common feature in many biologically active compounds. Derivatives of this compound have been explored for their potential as anticancer and anti-inflammatory agents.[4] The synthesis of novel derivatives often involves the substitution of the bromine atom to generate libraries of compounds for screening. For instance, the introduction of different heterocyclic systems can lead to compounds with inhibitory activity against various kinases involved in cancer cell proliferation and inflammatory pathways.

Precursor for Bioactive Heterocyclic Compounds

Beyond kinase inhibitors, this compound can be used to synthesize a range of other bioactive heterocyclic compounds. The bromo-phenylacetamide core can be elaborated into more complex structures such as quinazolinones, benzimidazoles, and other fused heterocyclic systems that are known to possess a wide spectrum of pharmacological activities, including antimicrobial and antidiabetic properties.

Quantitative Data

Table 1: Biological Activity of a Representative N-(2-bromophenyl)acetamide Derivative

| Compound | Target | Assay | IC50 (µM) | Reference |

| 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][5][6]thiazin-2-yl)-N-(2-bromophenyl)acetamide | α-glucosidase | Enzyme Inhibition Assay | 5.17 ± 0.28 | [7] |

| α-amylase | Enzyme Inhibition Assay | 18.82 ± 0.89 | [7] |

Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-N-(2-bromo-4-methylphenyl)acetamide via Suzuki Coupling

This protocol describes a general procedure for the derivatization of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid, base, and palladium catalyst.

-

Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Kinase enzyme

-

Kinase substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase enzyme, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Protocol 3: Cell Viability (MTT) Assay

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][9]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Caption: General workflow for the synthesis and screening of this compound derivatives.

Caption: Simplified TrkA signaling pathway and the mode of action of TrkA inhibitors.[3][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TrkA antagonists and how do they work? [synapse.patsnap.com]

- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. TrkA-ing the chronic pain | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

- 7. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ulab360.com [ulab360.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Application of N-(2-Bromo-4-methylphenyl)acetamide in the Synthesis of Kinase Inhibitors: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-(2-Bromo-4-methylphenyl)acetamide as a key intermediate in the synthesis of kinase inhibitors. The protocols focus on the strategic use of this building block in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures characteristic of potent and selective kinase inhibitors.

Introduction

This compound is a versatile synthetic intermediate widely employed in medicinal chemistry. Its structure, featuring a reactive bromine atom ortho to the acetamide group, makes it an ideal substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a multitude of kinase inhibitors. Kinase inhibitors are a critical class of targeted therapeutics, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. The dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development.

The 2-bromo-4-methylphenyl moiety can serve as a foundational scaffold, which, through carefully planned synthetic routes, can be elaborated into complex molecules that bind to the ATP-binding site or allosteric sites of target kinases. This document will detail a representative synthetic protocol and discuss the significance of this building block in the context of kinase inhibitor discovery.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical kinase inhibitor synthesized using this compound as a starting material. The data is illustrative and based on typical values observed for similar classes of kinase inhibitors.

Table 1: Synthetic Reaction Yields

| Step | Reaction Type | Product | Yield (%) |

| 1 | Suzuki-Miyaura Coupling | N-(4-methyl-2-(pyridin-4-yl)phenyl)acetamide | 85 |

| 2 | Amide Hydrolysis | 4-methyl-2-(pyridin-4-yl)aniline | 92 |

| 3 | Amide Coupling | Hypothetical Kinase Inhibitor | 78 |

Table 2: In Vitro Kinase Inhibition Profile

| Target Kinase | IC50 (nM) |

| c-Met | 15 |

| ALK | 25 |

| RON | 80 |

| VEGFR2 | >1000 |

| EGFR | >1000 |

Table 3: In Vitro Cellular Activity

| Cell Line | Target Pathway | IC50 (nM) |

| MKN-45 (c-Met amplified) | c-Met Signaling | 30 |

| H3122 (ALK fusion) | ALK Signaling | 50 |

| A549 (Wild-type) | - | >5000 |

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a hypothetical kinase inhibitor using this compound as a key starting material. The synthesis involves a Suzuki-Miyaura coupling followed by further functionalization.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-4-boronic acid

Materials:

-

This compound (1.0 eq)

-

Pyridine-4-boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Triphenylphosphine (PPh3) (0.04 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask, add this compound, pyridine-4-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(4-methyl-2-(pyridin-4-yl)phenyl)acetamide.

Protocol 2: Subsequent Amide Hydrolysis and Coupling to Form the Final Inhibitor

The product from Protocol 1 can be further modified. A common subsequent step is the hydrolysis of the acetamide to the corresponding aniline, which can then be coupled with a variety of carboxylic acids or other electrophiles to generate a library of potential kinase inhibitors.

Amide Hydrolysis:

-

Dissolve the N-(4-methyl-2-(pyridin-4-yl)phenyl)acetamide in a mixture of ethanol and 6 M aqueous hydrochloric acid.

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield 4-methyl-2-(pyridin-4-yl)aniline.

Amide Coupling (Example):

-

To a solution of 4-methyl-2-(pyridin-4-yl)aniline in dichloromethane, add a desired carboxylic acid (e.g., a substituted benzoic acid) and a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Add a base such as N,N-diisopropylethylamine (DIPEA) and stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and purify by chromatography to obtain the final kinase inhibitor.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the c-Met signaling pathway, a common target for kinase inhibitors derived from scaffolds accessible through the described synthetic route.

Application Notes and Protocols for Suzuki Coupling Reactions with N-(2-Bromo-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing N-(2-Bromo-4-methylphenyl)acetamide as a key building block. This versatile reaction enables the synthesis of a diverse range of N-(2-aryl-4-methylphenyl)acetamides, which are valuable scaffolds in medicinal chemistry and drug discovery due to their presence in various biologically active molecules.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It offers several advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid coupling partners. The reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Data Presentation: Reaction Conditions and Expected Yields

While specific data for the Suzuki coupling of this compound is not extensively published, the following table provides expected yields and optimized conditions based on analogous reactions with structurally similar aryl bromides, such as 2-bromo-4-methylpyridine and unprotected ortho-bromoanilines.[2][3] These data serve as a valuable guide for reaction optimization.

| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Expected Yield (%) |

| Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 80-90 |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 85-95 |

| 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100-110 | 75-85 |

| 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80-90 | 70-80 |

| 4-Acetylphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 70-85 |

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd-CataCXium A-G3 (3) | TMSOK (1.2) | THF | 65 | 75-85 |

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Specific conditions may require optimization for each boronic acid to achieve maximum yield.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[4]

-

Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure N-(2-aryl-4-methylphenyl)acetamide product.

Applications in Drug Discovery

N-Aryl acetamide derivatives are prevalent in a wide range of biologically active compounds and are considered important pharmacophores. The ability to efficiently synthesize a library of N-(2-aryl-4-methylphenyl)acetamides through Suzuki coupling provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. These compounds can be screened for various biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial properties.

Troubleshooting

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. The choice of base can be critical, and in some cases, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[5]

-

Byproduct Formation: Homocoupling of the boronic acid can be minimized by ensuring the reaction is performed under strictly anaerobic conditions. Debromination of the starting material may be addressed by optimizing the reaction temperature and catalyst loading.

-

Reaction Stalls: If the reaction does not go to completion, a fresh portion of the catalyst can be added. Additionally, ensuring the quality and purity of the reagents, particularly the boronic acid, is crucial.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse library of N-(2-aryl-4-methylphenyl)acetamide derivatives for applications in drug discovery and development.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Note: HPLC Analysis of N-(2-Bromo-4-methylphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-(2-Bromo-4-methylphenyl)acetamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control during the manufacturing process and in subsequent research and development activities. The HPLC method detailed herein is designed to be a robust and reliable analytical procedure for the determination of this compound. This method is based on a reverse-phase separation, which is a common and effective technique for the analysis of moderately polar compounds.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been established for the optimal separation and quantification of this compound.

| Parameter | Specification |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Run Time | 10 minutes |

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[1][2]

Preparation of Solutions

2.2.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.3. Sample Preparation

Accurately weigh a quantity of the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. The sample solution should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are typically assessed by injecting the working standard solution multiple times.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Method Validation Summary

The following tables summarize the expected performance characteristics of this HPLC method.

Table 1: Linearity

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Table 2: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |

| 50 | 98.0 - 102.0 | ≤ 2.0 |

| 75 | 98.0 - 102.0 | ≤ 2.0 |

| 100 | 98.0 - 102.0 | ≤ 2.0 |

Table 3: Precision

| Precision Type | Concentration (µg/mL) | % RSD |

| Repeatability (Intra-day) | 50 | ≤ 2.0 |

| Intermediate Precision (Inter-day) | 50 | ≤ 2.0 |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Result (µg/mL) |

| LOD | ~0.1 |

| LOQ | ~0.3 |

Visualization

Experimental Workflow```dot

Caption: Logical relationship of key HPLC method validation parameters.

References

Application Notes and Protocols for the Acylation of 2-bromo-4-methylaniline

Introduction